5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid
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Overview
Description
5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The presence of a chlorine atom at the 5-position of the benzimidazole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid typically involves the nucleophilic substitution of a suitable benzimidazole precursor. One common method involves the reaction of 5-chloro-1H-benzo[d]imidazole with a pentanoic acid derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The purification process may include recrystallization and column chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid involves its interaction with specific molecular targets. The chlorine atom at the 5-position enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. This mechanism is similar to other benzimidazole derivatives that act as enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-benzo[d]imidazole: Lacks the pentanoic acid side chain but shares the benzimidazole core structure.
5-(5-Bromo-1H-benzo[d]imidazol-2-yl)pentanoic acid: Similar structure with a bromine atom instead of chlorine.
5-(5-Methyl-1H-benzo[d]imidazol-2-yl)pentanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom at the 5-position and the pentanoic acid side chain makes 5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid unique. These structural features contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-(6-chloro-1H-benzimidazol-2-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-5-6-9-10(7-8)15-11(14-9)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDRZOYUEAQWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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